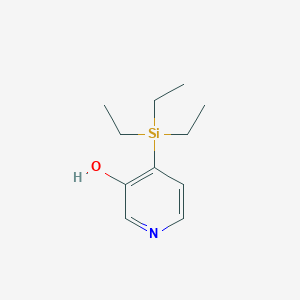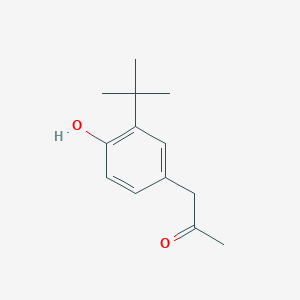
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxoisochroman-4-yl acetate is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxoisochroman-4-yl acetate typically involves the acylation of isochroman derivatives. One common method includes the reaction of isochroman-4-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like diethyl ether under reflux conditions to yield the desired acetate ester .
Industrial Production Methods
Industrial production of 3-oxoisochroman-4-yl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-oxoisochroman-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted isochroman derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-oxoisochroman-4-yl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-oxoisochroman-4-yl acetate involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Isochroman-4-one: A precursor in the synthesis of 3-oxoisochroman-4-yl acetate.
3-oxoisochroman-4-yl propionate: A similar compound with a propionate ester group instead of an acetate group.
2-oxo-2H-chromen-3-yl acetate: Another related compound with a chromen structure.
Uniqueness
3-oxoisochroman-4-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization.
Propiedades
Número CAS |
87532-14-7 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(3-oxo-1,4-dihydroisochromen-4-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-9-5-3-2-4-8(9)6-14-11(10)13/h2-5,10H,6H2,1H3 |
Clave InChI |
MSJDFPKFABMAJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2=CC=CC=C2COC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
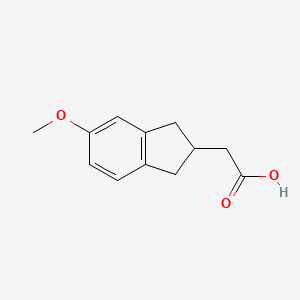
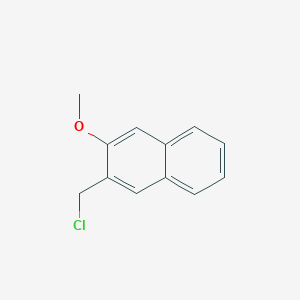

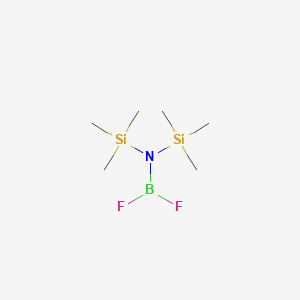

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)

